Enantiomer-Specific Melting Point and Enthalpy
Differential scanning calorimetry (DSC) analysis reveals that the (S)-enantiomer melts at 331.7 K with a fusion enthalpy (ΔfusH) of 28.0 kJ/mol. In contrast, the (R)-enantiomer exhibits a melting point of 341.5 K and a ΔfusH of 31.8 kJ/mol, representing a +9.8 K higher melting point and a +3.8 kJ/mol higher enthalpy of fusion. [1][2] This distinct thermal behavior is essential for designing and controlling crystallization processes, enabling the prediction of solid-state behavior and the optimization of purification strategies.
| Evidence Dimension | Melting Point (Temperature, K) |
|---|---|
| Target Compound Data | 331.7 K (58.6 °C) |
| Comparator Or Baseline | (2R)-3-phenoxypropane-1,2-diol: 341.5 K (68.4 °C) |
| Quantified Difference | +9.8 K higher melting point for (R)-enantiomer |
| Conditions | Differential Scanning Calorimetry (DSC) |
Why This Matters
The significant difference in melting point and fusion enthalpy directly informs the selection of crystallization conditions for enantiomeric separation and solid-state formulation, making (2S)-3-phenoxypropane-1,2-diol a distinct entity with predictable physical properties.
- [1] Zakharychev, D.V., Lazarev, S.N., Bredikhina, Z.A., Bredikhin, A.A. (2006). Crystallization of chiral compounds 3. 3-phenoxypropane-1,2-diol and 3-(2-halophenoxy)propane-1,2-diols. Russian Chemical Bulletin, 55(2), 230-237. View Source
- [2] NIST Chemistry WebBook. 1,2-Propanediol, 3-phenoxy-. Enthalpy of fusion data for racemic mixture from Bredikhin, Bredikhina, et al., 2008. View Source
